molecular formula C10H9ClN2O2S B12731643 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide CAS No. 159326-43-9

1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide

Cat. No.: B12731643
CAS No.: 159326-43-9
M. Wt: 256.71 g/mol
InChI Key: ZYXJYPRAZGLUNP-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide is a chemical compound with the molecular formula C10H9ClN2O2S and a molecular weight of 256.713 . This compound is known for its unique structure, which includes a benzimidazole core substituted with a chloro group and a thietanyl moiety, further oxidized to form an S,S-dioxide.

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the chloro and thietanyl groups. The final step involves the oxidation of the thietanyl sulfur to form the S,S-dioxide. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide undergoes various chemical reactions, including:

    Oxidation: The thietanyl sulfur can be further oxidized under specific conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, while the chloro and thietanyl groups can modulate its activity. The S,S-dioxide moiety may enhance its binding affinity and specificity, leading to its observed effects.

Comparison with Similar Compounds

1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole, 2-chloro-1-(3-thietanyl): Lacks the S,S-dioxide moiety.

    1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S-oxide: Contains only one oxygen atom on the thietanyl sulfur.

    This compound: Unique due to its S,S-dioxide moiety, which may confer distinct chemical and biological properties.

Properties

CAS No.

159326-43-9

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

3-(2-chlorobenzimidazol-1-yl)thietane 1,1-dioxide

InChI

InChI=1S/C10H9ClN2O2S/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-16(14,15)6-7/h1-4,7H,5-6H2

InChI Key

ZYXJYPRAZGLUNP-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)N2C3=CC=CC=C3N=C2Cl

Origin of Product

United States

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